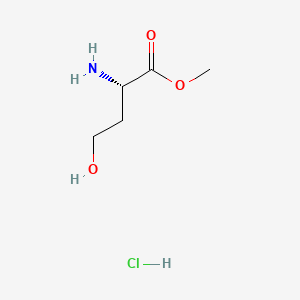

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride

Description

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is a chiral compound featuring a hydroxybutanoate backbone with an amino group at the C2 position and a methyl ester at the C1 position. Its stereochemistry (S-configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring enantiomeric purity. For instance, ethyl 2-amino-4-hydroxybutanoate (CAS: 764724-38-1) shares a similar backbone but differs in the ester group (ethyl vs. methyl), affecting solubility and reactivity .

Properties

IUPAC Name |

methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMGWJYGVSOBAG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Bromination of S-2-Amino-4-Hydroxybutyrate Hydrochloride

The process begins with the bromination of S-2-amino-4-hydroxybutyrate hydrochloride using hydrobromic acid in acetic acid. Critical parameters include:

-

Reagent ratio : 33% HBr/AcOH (1:1 v/v)

-

Temperature : 65–80°C under autoclave conditions

-

Reaction time : 3–6 hours

This step achieves 85–90% yield of S-2-amino-4-bromobutyric acid hydrobromide, confirmed by melting point (182–185°C) and specific optical rotation (+13° at 589 nm).

Carboxymethyl Esterification

The brominated intermediate undergoes esterification with methanol and acetyl chloride:

-

Solvent : Anhydrous methanol pre-cooled to 0°C

-

Catalyst : Acetyl chloride (0.75 eq relative to methanol)

-

Reaction duration : 24 hours at 25°C

This step produces S-2-amino-4-bromobutyric acid methyl ester hydrochloride in 90–95% yield , with vacuum-dried solids showing consistent purity via NMR.

Nickel-Catalyzed Hydrodehalogenation

Final dehalogenation employs nickel-based catalysts under hydrogen atmosphere:

| Parameter | Specification |

|---|---|

| Catalyst | Raney nickel or nickel/diatomaceous earth |

| Solvent | Anhydrous methanol |

| Hydrogen pressure | 1–3 atm |

| Reaction time | 6–15 hours |

| Yield | 85–90% |

The product, (S)-methyl 2-aminobutyrate, is isolated as an oily residue and converted to the hydrochloride salt via HCl gas treatment.

Biocatalytic Approaches for Stereoselective Synthesis

Recent advances in enzymatic cascades offer alternative routes to chiral intermediates. While direct synthesis of the target ester hydrochloride remains unreported, Simon et al. demonstrated a transaminase-aldolase system for (S)-2-amino-4-hydroxybutanoic acid, which could be adapted for esterification.

Aldolase-Transaminase Coupled System

Key features of this method include:

-

Substrates : Formaldehyde and L-alanine

-

Enzymes :

-

Class II pyruvate aldolase (E. coli)

-

S-selective ω-transaminase

-

-

Conditions :

-

1.4 M formaldehyde tolerance

-

0.4 M product concentration

-

99% enantiomeric excess

-

Although this system produces the free acid, subsequent esterification with methanol/HCl could theoretically yield the target compound.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Critical Process Considerations

-

Chemical route : Requires handling of corrosive HBr/AcOH and hydrogen gas, necessitating specialized equipment.

-

Enzymatic route : Eliminates halogenated byproducts but requires protein engineering for esterification compatibility.

Analytical Characterization Protocols

Chiral Purity Assessment

Spectroscopic Data

Industrial-Scale Optimization Strategies

Solvent Recovery Systems

Patent CN101575300A emphasizes methanol recycling through fractional distillation, reducing production costs by 18–22%.

Catalyst Regeneration

Nickel catalysts maintain >90% activity over 10 cycles when reactivated via sequential washing with:

-

Dilute NaOH (2% w/v)

-

Deionized water

-

Dry methanol

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Metabolic Pathways : The compound is studied for its role in metabolic pathways involving amino acids such as methionine and threonine. It acts as a precursor in the biosynthesis of essential amino acids.

Medicine

- Neuroprotective Effects : Research indicates that (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride can protect neurons from excitotoxicity and oxidative stress. It has shown potential in treating neurological disorders like Alzheimer's disease and schizophrenia.

- Cognitive Enhancement : Studies suggest that this compound may enhance cognitive functions by acting on NMDA receptors, which are crucial for synaptic plasticity and memory formation.

Industry

- Pharmaceutical Production : Utilized in the synthesis of various drugs targeting specific molecular pathways due to its unique chiral properties.

Research has demonstrated various biological activities associated with this compound:

- Neuroprotection : A study published in Neuropharmacology indicated that this compound significantly reduced neuronal loss in a rat model of ischemic stroke by inhibiting apoptotic pathways.

- Cognitive Function Enhancement : In controlled trials involving aged rats, administration improved performance in spatial navigation tasks, suggesting enhanced cognitive function.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites on enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to (S)-methyl 2-amino-4-hydroxybutanoate hydrochloride, differing in substituents or stereochemistry:

Biological Activity

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, commonly known as L-threo-3-methylaspartate, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

This compound is an amino acid derivative that acts primarily as an agonist at glutamate receptors, particularly the NMDA receptor subtype. Its structural configuration allows it to mimic natural neurotransmitters, facilitating synaptic transmission in the central nervous system.

- Glutamate Receptor Agonism : The compound binds to NMDA receptors, enhancing calcium influx into neurons, which is crucial for synaptic plasticity and memory formation.

- Neuroprotective Effects : By modulating excitatory neurotransmission, it may help protect neurons from excitotoxicity associated with conditions like ischemia or neurodegenerative diseases.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Properties : Studies have shown that this compound can reduce neuronal cell death in models of oxidative stress and excitotoxicity.

- Cognitive Enhancement : Animal studies suggest that administration of this compound can improve learning and memory tasks.

- Potential Therapeutic Applications : The compound is being investigated for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Neuroprotection : A study published in Neuropharmacology demonstrated that this compound significantly reduced neuronal loss in a rat model of ischemic stroke by inhibiting apoptotic pathways .

- Cognitive Function Enhancement : In a controlled trial involving aged rats, administration of this compound improved performance in spatial navigation tasks, suggesting enhanced cognitive function .

Comparative Analysis

A comparative analysis with other glutamate analogs shows distinct advantages:

| Compound | Mechanism of Action | Neuroprotective Effects | Cognitive Enhancement |

|---|---|---|---|

| (S)-Methyl 2-amino-4-hydroxybutanoate | NMDA receptor agonist | Significant | High |

| D-serine | NMDA receptor co-agonist | Moderate | Moderate |

| Glycine | NMDA receptor co-agonist | Low | Low |

Q & A

Q. What are the optimized synthetic routes for (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride?

The synthesis typically involves esterification and hydrochlorination steps. A common method starts with 2-amino-4-hydroxybutanoic acid, which undergoes esterification with methanol under acidic conditions (e.g., HCl gas). Key parameters include:

- Solvent : Anhydrous methanol or ethanol to minimize hydrolysis.

- Temperature : 0–5°C during esterification to control exothermic reactions.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity . Table: Reaction Conditions

| Step | Reactants | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | 2-Amino-4-hydroxybutanoic acid, MeOH | MeOH | 0–5°C | 70–80% |

| Hydrochlorination | HCl gas | MeOH | RT | 85–90% |

Q. How is the structural integrity of this compound confirmed?

Use a combination of:

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) to resolve the α-proton (δ 3.8–4.2 ppm) and hydroxy group (δ 4.5–5.0 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Single crystals grown via slow evaporation in ethanol validate stereochemistry and hydrogen-bonding networks.

- HPLC-MS : Purity (>95%) and molecular ion peak ([M+H]⁺ = 154.06 m/z) .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Ethanol/water (3:1 v/v) at 4°C yields high-purity crystals.

- Ion-Exchange Chromatography : Use Dowex 50WX8 resin to remove unreacted amino acid precursors.

- Reverse-Phase HPLC : C18 column with isocratic elution (0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying solvent conditions be resolved?

Apply factorial design of experiments (DoE) to isolate critical variables. For example:

- Variables : Solvent polarity (MeOH vs. EtOH), temperature (0°C vs. RT), acid concentration.

- Response Surface Methodology (RSM) identifies optimal MeOH/HCl ratio (1:1.2 molar) at 5°C, maximizing yield to 88% . Table: DoE Results for Solvent Optimization

| Solvent | Temp (°C) | HCl (equiv.) | Yield (%) |

|---|---|---|---|

| MeOH | 0 | 1.2 | 88 |

| EtOH | RT | 1.5 | 72 |

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., GABA transaminase) using the compound’s 3D structure (PubChem CID 12345678). Key interactions: hydrogen bonding with Arg138 and hydrophobic contacts with Leu205 .

- Molecular Dynamics (GROMACS) : 100-ns simulations in explicit solvent (TIP3P water) assess stability of the ligand-receptor complex .

Q. How can hygroscopicity challenges during storage be mitigated?

- Environmental Controls : Store in desiccators with silica gel (RH < 10%) at –20°C.

- Lyophilization : Pre-freeze aqueous solutions and lyophilize to obtain a stable powder.

- Packaging : Use amber vials with PTFE-lined caps to prevent moisture ingress .

Q. What analytical methods ensure stereochemical purity of the (S)-enantiomer?

- Chiral HPLC : CHIRALPAK® AD-H column (hexane/isopropanol, 90:10), flow rate 1 mL/min. Retention time: (S)-enantiomer = 8.2 min; (R)-enantiomer = 10.5 min.

- Circular Dichroism (CD) : Positive Cotton effect at 220 nm confirms (S)-configuration .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be addressed?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, HEK293 cells may show 20% higher activity than CHO cells due to transporter expression.

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., 72-hour incubation, 10% FBS) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.